2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid

Description

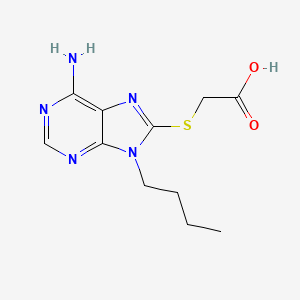

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is a purine-based compound featuring a 9-butyl substituent and a thioacetic acid moiety at the 8-position of the purine scaffold. Purine derivatives are extensively studied for their biological activities, including kinase inhibition and modulation of signaling pathways such as STAT3, a target in cancer therapy . The thioacetic acid group enhances solubility and enables further derivatization, while the butyl chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

Molecular Formula |

C11H15N5O2S |

|---|---|

Molecular Weight |

281.34 g/mol |

IUPAC Name |

2-(6-amino-9-butylpurin-8-yl)sulfanylacetic acid |

InChI |

InChI=1S/C11H15N5O2S/c1-2-3-4-16-10-8(9(12)13-6-14-10)15-11(16)19-5-7(17)18/h6H,2-5H2,1H3,(H,17,18)(H2,12,13,14) |

InChI Key |

UBXFLRCZOOVRKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=NC=NC(=C2N=C1SCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid typically involves the reaction of 6-amino-9-butylpurine with thioacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-thiolated purine derivatives.

Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid and related compounds:

Key Observations:

Core Structure Influence: Purine derivatives (e.g., target compound, benzyl/phenoxyethyl analogs) are tailored for kinase or STAT3 inhibition due to their structural mimicry of ATP . Triazinoindole and quinoline derivatives exhibit divergent activities; triazinoindoles are prioritized for protein-targeted drug discovery , while quinoline-thioacetates stimulate plant growth .

Substituent Effects: Butyl vs. Phenoxyethyl vs. Propanoic Acid: The phenoxyethyl group in ’s compound adds metabolic stability via ether linkages, while the thiopropanoic acid elongates the side chain, altering solubility .

Toxicity and Safety: Sodium salts of thioacetic acid derivatives (e.g., quinoline analogs) show higher toxicity than their acid forms due to enhanced bioavailability . Brominated triazinoindoles (e.g., compound 25 in ) may pose handling risks due to halogenated byproducts, though purity exceeds 95% .

Biological Activity: Purine-thioacetates are hypothesized to inhibit STAT3, akin to furan-pentylamino purine derivatives () . Quinoline-thioacetates demonstrate structure-dependent toxicity; alkoxy substituents reduce adverse effects, suggesting substituent optimization is critical for safe agrochemical applications .

Biological Activity

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a purine base and a thioacetamide functional group, which suggests various reactivity and interaction possibilities within biological systems.

- Molecular Formula : C14H18N5O2S

- Molecular Weight : 314.39 g/mol

- CAS Number : 321418-06-8

The presence of the thio group in its structure indicates potential reactivity that can be leveraged for therapeutic applications.

Biological Activity Overview

The biological activities of this compound are still under investigation, but several studies have indicated promising properties:

- Anticancer Activity : Initial screenings have shown that purine derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 µM .

- Mechanism of Action : The compound may act through multiple mechanisms, including:

- Potential for Drug Development : The structural characteristics of this compound allow for modifications that could enhance its efficacy and selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(6-Amino-9-benzylpurin-8-thiol)acetamide | C14H13N5O2S | Benzyl group instead of butyl; potential for different biological activities |

| 2-(6-Amino-7H-purin-8-thiol)acetamide | C12H12N4O2S | Similar thioacetamide structure; different purine base |

| 2-(N-(3,4-dimethoxyphenyl)-thio)-acetamide | C12H15N3O3S | Contains a dimethoxyphenyl group; may have distinct pharmacological properties |

This table illustrates how modifications in the structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of purine derivatives similar to this compound:

- Cytotoxicity Studies : A study reported that derivatives exhibited significant growth inhibition against various cancer cell lines, indicating their potential as anticancer agents .

- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression, which could guide future drug design efforts .

- In Vivo Studies : Although primarily focused on related compounds, some preclinical studies suggest that purine derivatives can effectively reduce tumor growth rates in animal models, highlighting their translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.